Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate

Catalog No.
S6640473
CAS No.
1154155-37-9
M.F
C10H21NO2
M. Wt
187.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propa...

CAS Number

1154155-37-9

Product Name

Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate

IUPAC Name

methyl 2-methyl-3-(3-methylbutan-2-ylamino)propanoate

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

InChI

InChI=1S/C10H21NO2/c1-7(2)9(4)11-6-8(3)10(12)13-5/h7-9,11H,6H2,1-5H3

InChI Key

JGGVGUPZUAWIFR-UHFFFAOYSA-N

SMILES

CC(C)C(C)NCC(C)C(=O)OC

Canonical SMILES

CC(C)C(C)NCC(C)C(=O)OC

Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate is an organic compound characterized by its complex structure, which includes a methyl group, an amino group, and a propanoate moiety. The compound is classified under the category of amino acid derivatives and possesses the molecular formula C12H23NO2. Its unique structure contributes to its diverse chemical properties and potential applications in various fields.

  • Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, leading to the formation of corresponding acids and alcohols.
  • Transesterification: The compound can react with different alcohols to form new esters, which can be useful in synthesizing various derivatives.
  • Reduction: The amino group may undergo reduction reactions, transforming it into a primary or secondary amine under specific conditions.

The specific reagents and conditions for these reactions can vary, but they often involve the use of acids or bases as catalysts.

The synthesis of Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate can be achieved through several methods:

  • Esterification Reaction: This method typically involves the reaction of 2-methyl-3-(3-methylbutan-2-yl)amino propanoic acid with methanol in the presence of an acid catalyst.
  • Amination Reaction: The compound can also be synthesized via an amination process where an appropriate amine reacts with a suitable alkylating agent.

These methods are generally carried out under controlled conditions to ensure high yields and purity of the final product.

Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Agricultural Chemicals: It could be explored for use in agrochemicals due to its structural properties that may enhance efficacy against pests or diseases.

Interaction studies involving Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate have focused on its binding affinities with various enzymes and receptors. These studies are crucial for understanding how the compound might modulate biological pathways and its potential side effects.

In vitro assays have indicated that this compound may influence enzyme activity, although detailed kinetic studies are required for a more comprehensive understanding.

Several compounds share structural similarities with Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate. Here are some notable examples:

Compound NameStructureUnique Features
Methyl 2-amino propanoateC4H9NO2Simpler structure; lacks branched alkyl groups
Methyl 3-amino butanoateC5H11NO2Longer carbon chain; different amino positioning
Ethyl 4-amino butanoateC6H13NO2Ethyl group instead of methyl; different chain length

Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate is unique due to its branched alkyl group (3-methylbutan), which may enhance its lipophilicity and biological activity compared to simpler analogs.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

187.157228913 g/mol

Monoisotopic Mass

187.157228913 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

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